An In-depth Technical Guide to 2-Ethylimidazo[2,1-b]thiazole: Physicochemical Properties and Chemical Structure
An In-depth Technical Guide to 2-Ethylimidazo[2,1-b]thiazole: Physicochemical Properties and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This bicyclic structure, featuring a fused imidazole and thiazole ring, has garnered significant attention for its therapeutic potential, which includes anticancer, antibacterial, anti-inflammatory, and anthelmintic properties.[3][4] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development.
This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of a specific derivative, 2-Ethylimidazo[2,1-b]thiazole. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and computational predictions to offer a valuable resource for researchers.
Chemical Structure and Isomerism
2-Ethylimidazo[2,1-b]thiazole possesses a fused bicyclic heteroaromatic ring system. The core structure consists of a five-membered imidazole ring fused to a five-membered thiazole ring, sharing a nitrogen and a carbon atom. The ethyl group is attached to the second position of the imidazo[2,1-b]thiazole ring system.
Caption: Chemical structure of 2-Ethylimidazo[2,1-b]thiazole.
Experimental Protocol: Synthesis of 2-Ethylimidazo[2,1-b]thiazole (Adapted Method)
Materials:
-
2-Amino-4-ethylthiazole
-
1-bromo-2-butanone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-ethylthiazole (1.0 eq) in absolute ethanol (20 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (2.0 eq).
-
Addition of α-haloketone: Add 1-bromo-2-butanone (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-Ethylimidazo[2,1-b]thiazole.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution and subsequent cyclization. Its boiling point allows for the reaction to be carried out at an elevated temperature to increase the reaction rate.
-
Sodium Bicarbonate as Base: The Hantzsch thiazole synthesis is a well-known method for the preparation of thiazole derivatives. In the context of forming the imidazo[2,1-b]thiazole ring, the initial step is the reaction of the amino group of 2-aminothiazole with the α-haloketone. This reaction releases HBr, which can protonate the starting amine, rendering it unreactive. Sodium bicarbonate is a mild base used to neutralize the HBr formed during the reaction, thus ensuring the availability of the nucleophilic amine.
-
Column Chromatography for Purification: This is a standard and effective technique for separating the desired product from any unreacted starting materials and by-products, ensuring the high purity of the final compound.
Spectral Properties (Predicted)
While specific experimental spectra for 2-Ethylimidazo[2,1-b]thiazole are not readily available, the expected spectral characteristics can be predicted based on the known data of closely related imidazo[2,1-b]thiazole derivatives. [5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons on the heterocyclic rings.
-
Ethyl Group: A triplet at approximately 1.3-1.5 ppm (3H, -CH₃) and a quartet at approximately 2.8-3.0 ppm (2H, -CH₂-).
-
Heterocyclic Protons: Two doublets in the aromatic region (around 7.0-8.0 ppm), corresponding to the two protons on the imidazole and thiazole rings. The coupling constants would be characteristic of ortho-coupling in a five-membered ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the five carbons of the bicyclic system.
-
Ethyl Group: A signal around 13-15 ppm for the -CH₃ carbon and a signal around 22-25 ppm for the -CH₂- carbon.
-
Heterocyclic Carbons: Five distinct signals in the range of approximately 110-150 ppm, corresponding to the carbons of the imidazo[2,1-b]thiazole core.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the C-H and C=N stretching vibrations.
-
C-H stretching (aromatic): Around 3100-3000 cm⁻¹
-
C-H stretching (aliphatic): Around 2970-2850 cm⁻¹
-
C=N and C=C stretching: In the region of 1650-1450 cm⁻¹
Mass Spectrometry
The mass spectrum under electron ionization (EI) would show a prominent molecular ion (M⁺) peak at m/z = 152, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the heterocyclic rings.
Applications in Drug Discovery
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this core have shown a wide array of biological activities, including:
-
Anticancer: Various substituted imidazo[2,1-b]thiazoles have demonstrated potent antiproliferative activity against a range of cancer cell lines. [1][8]* Antibacterial and Antifungal: The scaffold is present in compounds with significant activity against various bacterial and fungal strains. [9]* Anti-inflammatory: Certain derivatives have shown promising anti-inflammatory properties. [2]* Antiviral: The imidazo[2,1-b]thiazole nucleus has been explored for the development of antiviral agents. [4] The 2-ethyl substitution on this scaffold provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties and target engagement. Researchers can utilize 2-Ethylimidazo[2,1-b]thiazole as a building block for the synthesis of more complex molecules with tailored biological activities.
Conclusion
2-Ethylimidazo[2,1-b]thiazole is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a representative synthesis protocol, and expected spectral characteristics based on the well-established chemistry of the imidazo[2,1-b]thiazole scaffold. This information serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.
References
-
SYNTHESIS OF IMIDAZO[2,1-b]T[1][3][10]HIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2016, July 15). PubMed. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023, November 15). MDPI. Retrieved from [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. Retrieved from [Link]
- A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves. (2023, July 8). Journal of Synthetic Chemistry.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][3][10]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Retrieved from [Link]
-
Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. (2023, November 15). Sciforum. Retrieved from [Link]
-
Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PMC. Retrieved from [Link]
- Synthesis of Several Imidazo[2,1-b]thiazoles. (2011, September 23). Asian Journal of Chemistry.
- Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. Royal Society of Chemistry.
-
(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (2025, November 1). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC. Retrieved from [Link]
-
2-methylimidazo[2,1-b]t[1][10]hiazole-5-carbaldehyde. PubChemLite. Retrieved from [Link]
- Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. DSpace@Biruni.
-
Ethyl imidazo[2,1-b]benzoxazole-2-carboxylate. PubChem. Retrieved from [Link]
-
2H-imidazo[2,1-b]t[1][10]hiazol-4-ium. (2026, March 28). PubChem. Retrieved from [Link]
-
Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-. PubChem. Retrieved from [Link]
-
6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole. PubChem. Retrieved from [Link]
-
Imidazo(2,1-b)thiazole. PubChem. Retrieved from [Link]
-
Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Semantic Scholar. Retrieved from [Link]
-
Proposed bioactivation pathway for 2-methylimidazo[2,1-b]thiazole derivative 2. ResearchGate. Retrieved from [Link]
-
Chemistry of Imidazo[2,1-b]t[1][3][10]hiadiazoles. (2023, August 24). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022, August 10). RSC Publishing. Retrieved from [Link]
-
Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. (2021, January 1). PubMed. Retrieved from [Link]
-
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR.org. Retrieved from [Link]
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. Retrieved from [Link]
Sources
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. heteroletters.org [heteroletters.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
